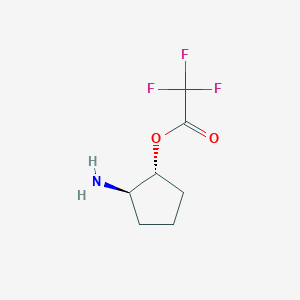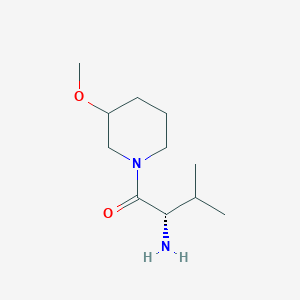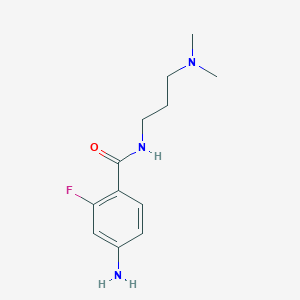![molecular formula C7H7BClFO2 B15051244 [(2-Chloro-5-fluorophenyl)methyl]boronic acid](/img/structure/B15051244.png)
[(2-Chloro-5-fluorophenyl)methyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2-Chloro-5-fluorophenyl)methyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with chlorine and fluorine atoms. The unique combination of these substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-5-fluorophenyl)methyl]boronic acid typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[(2-Chloro-5-fluorophenyl)methyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids, catalyzed by palladium complexes .
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine and fluorine substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used .
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Substitution: Nucleophiles like amines or thiols can react with the halogenated benzene ring under appropriate conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.
Oxidation: Phenols or quinones are formed.
Substitution: Substituted benzene derivatives with new functional groups replacing the halogens.
科学研究应用
[(2-Chloro-5-fluorophenyl)methyl]boronic acid has diverse applications in scientific research:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It serves as a building block for drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of [(2-Chloro-5-fluorophenyl)methyl]boronic acid in chemical reactions involves the formation of transient intermediates that facilitate bond formation or cleavage. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The chlorine and fluorine substituents influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
[(2-Chloro-5-fluorophenyl)methyl]boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks halogen substituents, resulting in different reactivity and applications.
2-Fluorophenylboronic Acid: Contains only a fluorine substituent, affecting its chemical behavior.
5-Chloro-2-fluorophenylboronic Acid: Similar structure but with different substitution patterns, leading to variations in reactivity and use .
The unique combination of chlorine and fluorine in this compound imparts distinct properties, making it valuable for specific synthetic applications.
属性
分子式 |
C7H7BClFO2 |
|---|---|
分子量 |
188.39 g/mol |
IUPAC 名称 |
(2-chloro-5-fluorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H7BClFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,11-12H,4H2 |
InChI 键 |
NZIILIXKNAVDGO-UHFFFAOYSA-N |
规范 SMILES |
B(CC1=C(C=CC(=C1)F)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


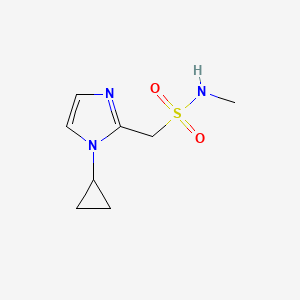
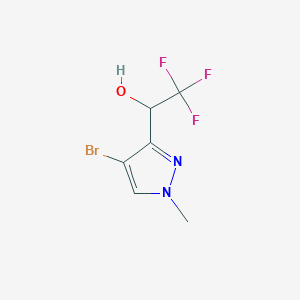
![Benzyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15051182.png)
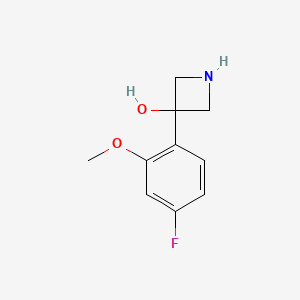
![1-propyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051188.png)
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
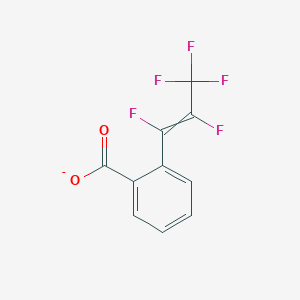
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
